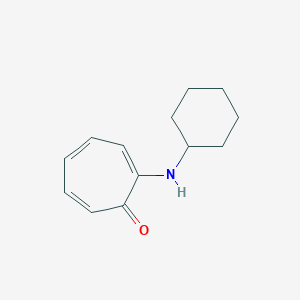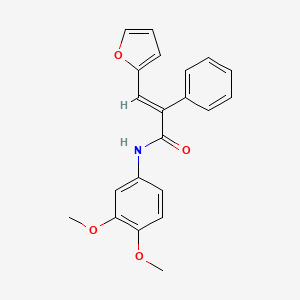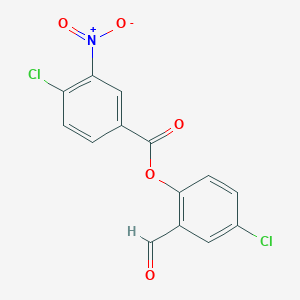![molecular formula C19H17FO3 B5877058 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as FBA or Flavopiridol and is a potent inhibitor of cyclin-dependent kinases (CDKs). Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
Flavopiridol exerts its anticancer effects by inhibiting CDKs, which are key regulators of the cell cycle. CDKs are responsible for the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor protein that regulates the G1 checkpoint of the cell cycle. By inhibiting CDKs, Flavopiridol induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Flavopiridol has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs. It has also been shown to inhibit the transcriptional activity of NF-kappaB, a transcription factor that is involved in the regulation of cell survival and proliferation. Flavopiridol has been shown to have antitumor activity in various preclinical models of cancer.
Advantages and Limitations for Lab Experiments
Flavopiridol has several advantages for lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its potential therapeutic applications in cancer treatment. However, Flavopiridol has some limitations for lab experiments. It is a synthetic compound and may have limited availability. It may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on Flavopiridol. One potential direction is the development of more potent and selective CDK inhibitors. Another potential direction is the investigation of the combination of Flavopiridol with other anticancer agents for the treatment of cancer. Additionally, the mechanism of action of Flavopiridol needs to be further elucidated to fully understand its anticancer effects.
Synthesis Methods
The synthesis of Flavopiridol involves the condensation of 6-hydroxyflavone with 2,2,2-trifluoroethylamine followed by the reaction with 2-fluorobenzyl bromide in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 3,4,8-trimethylcoumarin in the presence of a Lewis acid catalyst to yield Flavopiridol.
Scientific Research Applications
Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs, which are key regulators of the cell cycle. Flavopiridol has also been shown to inhibit the transcriptional activity of NF-kappaB, a transcription factor that is involved in the regulation of cell survival and proliferation.
properties
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-15(11)18)22-10-14-6-4-5-7-16(14)20/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPURNQRJOKKPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)


![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)

![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)



